1,2-Di(3',5'-dimethylborazinyl)ethane
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Overview
Description
1,2-Di(3’,5’-dimethylborazinyl)ethane is a unique organoboron compound characterized by its borazinyl groups attached to an ethane backbone
Preparation Methods
The synthesis of 1,2-Di(3’,5’-dimethylborazinyl)ethane typically involves the reaction of 3,5-dimethylborazine with ethylene derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,2-Di(3’,5’-dimethylborazinyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can convert the borazinyl groups to their corresponding boron-hydride forms.
Substitution: The borazinyl groups can undergo substitution reactions with various nucleophiles, resulting in the formation of new derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Di(3’,5’-dimethylborazinyl)ethane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and metal-organic frameworks.
Biology: The compound’s boron content makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique chemical properties.
Industry: It is used in the production of high-performance materials with applications in electronics and aerospace.
Mechanism of Action
The mechanism by which 1,2-Di(3’,5’-dimethylborazinyl)ethane exerts its effects involves the interaction of its borazinyl groups with various molecular targets. These interactions can lead to the formation of stable complexes, which are crucial for its applications in catalysis and material science. The pathways involved include coordination with metal ions and participation in electron transfer processes.
Comparison with Similar Compounds
1,2-Di(3’,5’-dimethylborazinyl)ethane can be compared with other boron-containing compounds such as:
1,2-Dibromoethane: Unlike 1,2-Di(3’,5’-dimethylborazinyl)ethane, 1,2-Dibromoethane is primarily used as a fumigant and in organic synthesis.
1,2-Dimethylborazine: This compound serves as a precursor in the synthesis of 1,2-Di(3’,5’-dimethylborazinyl)ethane and shares similar chemical properties. The uniqueness of 1,2-Di(3’,5’-dimethylborazinyl)ethane lies in its dual borazinyl groups, which impart distinct reactivity and stability compared to other boron-containing compounds.
Properties
CAS No. |
54517-76-9 |
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Molecular Formula |
C6H16B6N6 |
Molecular Weight |
237.1 g/mol |
InChI |
InChI=1S/C6H16B6N6/c1-13-7-14(2)10-17(9-13)5-6-18-11-15(3)8-16(4)12-18/h5-6H2,1-4H3 |
InChI Key |
WCWPKAAHJPNATO-UHFFFAOYSA-N |
Canonical SMILES |
[B]1N([B]N([B]N1C)CCN2[B]N([B]N([B]2)C)C)C |
Origin of Product |
United States |
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